tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
This compound is a pyrazolo[3,4-b]pyridine derivative featuring a tert-butyl carboxylate group at position 1, a bromomethyl substituent at position 3, and a fluorine atom at position 4. Its molecular formula is C₁₂H₁₃BrFN₃O₂ (theoretical molecular weight: 330.16 g/mol), with the bromomethyl group enhancing its utility as an alkylating agent or synthetic intermediate in medicinal chemistry . The fluorine atom likely improves metabolic stability and electronic properties, while the tert-butyl group enhances solubility and steric protection of the carboxylate moiety .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-6-fluoropyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O2/c1-12(2,3)19-11(18)17-10-7(8(6-13)16-17)4-5-9(14)15-10/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGFMHKJAGYPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=N2)F)C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. This can be achieved through a condensation reaction between a hydrazine derivative and a pyridine carboxylic acid derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, typically using bromoform and a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolopyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Drug Discovery
Tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has emerged as a candidate for the development of new pharmaceuticals. Its structural features allow for:
- Targeting Specific Diseases: The compound shows promise in modulating cellular pathways through interactions with various enzymes and receptors, making it a potential therapeutic agent against diseases such as cancer and inflammation.
- Synthesis of Derivatives: The bromomethyl group can facilitate further modifications to create derivatives with enhanced biological activities, broadening the scope for therapeutic applications.
Synthesis of Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new compounds with potentially improved efficacy. The synthetic routes typically involve multi-step processes that leverage the unique functionalities of the compound .
Research has indicated that this compound can interact with specific biological targets. For instance:
- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in disease pathways, suggesting its role as a lead compound for drug development.
- Cellular Pathway Modulation: Investigations into its mechanism of action have revealed that it can modulate signaling pathways critical for cell survival and proliferation, which is particularly relevant in cancer research.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity towards its target. The overall effect is modulation of specific cellular pathways, which can result in therapeutic benefits.
Comparison with Similar Compounds
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 155601-71-1)
- Structure : Lacks the bromomethyl group at position 3; instead, position 3 is a carboxylate.
- Molecular Formula : C₁₁H₁₂FN₃O₂ (MW: 237.23 g/mol) .
- Lower molecular weight and lipophilicity (ClogP ~1.8 vs. ~2.5 for the brominated analog).
- Applications : Primarily used as a building block for Suzuki-Miyaura couplings or as a precursor for further functionalization .
tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Structure : Incorporates a pyrrolidine ring with hydroxymethyl and pyridyl substituents.
- Key Differences: Greater structural complexity with a fused pyrrolidine ring and hydroxymethyl group.
- Applications : Likely serves as a precursor for kinase inhibitors or antimicrobial agents, leveraging the hydroxymethyl group for further derivatization .
(S)-tert-Butyl 3-Ethylpiperazine-1-carboxylate (CAS 928025-56-3)
- Structure : Piperazine core with ethyl and tert-butyl carboxylate groups.
- Key Differences: Replaces the pyrazolopyridine scaffold with a piperazine ring, altering pharmacokinetic properties (e.g., solubility, basicity).
- Applications : Used in peptide mimetics or CNS-targeted therapeutics .
Physicochemical and Functional Comparisons
Biological Activity
Overview
tert-butyl 3-(bromomethyl)-6-fluoro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromomethyl group, a fluoro substituent, and a tert-butyl ester group, which contribute to its reactivity and biological properties. The compound is primarily investigated for its applications in drug discovery, particularly as a lead compound in the development of therapeutics targeting various diseases.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition of their activity. The fluoro substituent enhances binding affinity and selectivity towards these targets. This modulation of cellular pathways can result in therapeutic benefits, particularly in conditions involving inflammation or cancer.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of angiogenesis. It targets various signaling pathways involved in cancer cell proliferation and survival .
- Anti-inflammatory Properties : It has been evaluated for its ability to inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of several enzymes, including phosphodiesterase-4 (PDE4) and glycogen synthase kinase-3 (GSK-3), which are crucial in various cellular processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of both the bromomethyl and fluoro groups significantly influences the biological activity of the compound. Variations in these substituents can lead to different levels of potency against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromomethyl Group | Enhances covalent binding to target enzymes |
| Fluoro Group | Increases binding affinity and selectivity |
| Tert-butyl Ester Group | Improves solubility and bioavailability |
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives, including this compound:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. Results indicated significant antiproliferative activity, with IC50 values suggesting effective inhibition at low concentrations .
- Inflammation Models : In vivo models demonstrated that the compound could reduce markers of inflammation significantly compared to control groups, indicating its potential therapeutic use in inflammatory conditions .
- Enzyme Inhibition Studies : Research focused on the inhibition of PDE4 showed that this compound could effectively reduce inflammatory responses in cellular assays, supporting its role as a therapeutic candidate for treating chronic inflammatory diseases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
